Eglumetad monohydrate, also known as LY354740, is a research drug developed by Eli Lilly and Company. It is primarily investigated for its potential therapeutic applications in treating anxiety disorders and drug addiction. Eglumetad is a derivative of glutamate and functions as a selective agonist for group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3. This mechanism positions it as a candidate for managing various psychiatric conditions by modulating glutamatergic activity in the brain.
The compound was synthesized as part of ongoing research into metabotropic glutamate receptor agonists, which have shown promise in preclinical studies for their anxiolytic and neuroprotective properties. Eglumetad's development was motivated by the need for effective treatments that minimize common side effects associated with traditional anxiolytics, such as sedation and cognitive impairment.
Eglumetad falls under the category of metabotropic glutamate receptor agonists. It is classified as a group-selective agonist targeting mGluR2 and mGluR3, which are implicated in regulating neurotransmitter release in the central nervous system.
The synthesis of eglumetad involves several key steps that leverage established organic chemistry techniques to produce the compound efficiently. The synthetic pathway typically begins with the preparation of bicyclic intermediates, which are then functionalized to introduce the necessary carboxylate groups.
Eglumetad has a molecular formula of and a molar mass of approximately 185.179 g/mol. The structure features a bicyclic framework characteristic of many metabotropic glutamate receptor agonists.
Eglumetad participates in various chemical reactions that can be exploited for further modifications or derivatizations. These reactions primarily involve:
These reactions are critical for developing prodrugs or analogs that may exhibit better therapeutic profiles.
Eglumetad acts primarily through its agonistic effects on group II metabotropic glutamate receptors (mGluR2 and mGluR3).
This mechanism suggests potential benefits in treating anxiety disorders while minimizing side effects commonly associated with existing therapies.
Understanding these properties is essential for optimizing formulation strategies for clinical use.
Eglumetad's primary applications are in scientific research focused on:
The ongoing research into eglumetad's pharmacological profile continues to reveal its potential utility across various therapeutic domains.
Eglumetad monohydrate is a conformationally restricted glutamate analog with the molecular formula C₈H₁₁NO₄·H₂O, corresponding to a molar mass of 203.19 g/mol for the hydrated form. The anhydrous core structure (C₈H₁₁NO₄) has a molecular weight of 185.18 g/mol. The compound features a 2-aminobicyclo[3.1.0]hexane scaffold with dicarboxylic acid functional groups at positions 2 and 6. Crucially, it exhibits specific stereochemistry designated as (1S,2S,5R,6S), which is essential for its pharmacological activity [1] [4] [9]. This configuration enables high-affinity interactions with metabotropic glutamate receptors (mGluR2/3). The bicyclic structure constrains rotational freedom, optimizing the spatial orientation of pharmacophores for receptor binding [4] [5].
Table 1: Stereochemical Centers of Eglumetad Monohydrate
Chiral Center Position | Configuration | Functional Role |
---|---|---|
C1 | S | Scaffold geometry |
C2 | S | Amino acid center |
C5 | R | Ring junction |
C6 | S | Carboxylate anchor |
The monohydrate designation (CAS# 209216-09-1) confirms a stoichiometric water molecule in the crystalline lattice. While detailed crystallographic parameters (e.g., space group, unit cell dimensions) are not fully disclosed in public literature, the hydration state significantly impacts stability and handling. The water molecule is incorporated via hydrogen bonding with the carboxylic acid and amine groups, forming a stable crystal lattice under standard storage conditions (0–4°C short-term; –20°C long-term) [1] [7]. This hydration enhances solid-state stability, preventing dehydration under ambient conditions for weeks, which is critical for handling during research use. Hydration also influences solubility, with the monohydrate form exhibiting moderate aqueous solubility (~6.33 mg/mL in pure water at 25°C) [5] [7].
The systematic IUPAC name for eglumetad is:(1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrate [1] [4] [9].
This nomenclature distinguishes it from stereoisomers (e.g., 1R,2R,5S,6R) or regioisomers, which lack mGluR2/3 affinity. The compound is also documented under multiple synonyms, including LY354740, Eglumegad hydrate, and LY-354740 [1] [4] [7].
Table 2: Component Analysis of IUPAC Name
IUPAC Segment | Structural Meaning |
---|---|
(1S,2S,5R,6S) | Stereochemical descriptors |
Bicyclo[3.1.0]hexane | Bicyclic carbon backbone |
2-Amino | Primary amine at C2 |
2,6-Dicarboxylic acid | -COOH groups at C2/C6 |
Hydrate | Crystalline water |
Solubility: Eglumetad monohydrate is sparingly soluble in water (~34.18 mM at 25°C) and requires sonication or warming for stock solution preparation [5] [6]. Its zwitterionic nature (amine and carboxylic acid groups) limits organic solvent solubility but enhances bioavailability via peptide transporter recognition (e.g., PEPT1) [1] [9].
Stability: The solid form remains stable for >2 years at –20°C. Solutions are stable for months at –20°C but degrade rapidly at room temperature. The compound is sensitive to pH extremes due to hydrolytic cleavage of the strained cyclopropane ring [1] [5] [7].
Acid Dissociation Constants (pKa): While experimental pKa values are not explicitly reported in the search results, structural analogs suggest:
Table 3: Stability Parameters of Eglumetad Monohydrate
Parameter | Conditions | Value |
---|---|---|
Thermal Stability | -20°C, sealed | >2 years |
Solution Stability | -20°C, pH 7.0 | ~1 year |
Photoreactivity | Ambient light | Degrades; store in dark |
Hydration Stability | 0–4°C (sealed) | Stable for weeks |
Degradation Pathways: Major routes include:
Table 4: Key Synonyms for Eglumetad Monohydrate
Synonym | Source |
---|---|
LY354740 | Eli Lilly development code |
Eglumegad hydrate | INN variant |
(1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrate | Systematic name |
LY-354740 | Hyphenated code |
LY 354740 | Spaced code |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9